molecular formula C12H16Cl2N2O2 B15042827 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide

Cat. No.: B15042827
M. Wt: 291.17 g/mol
InChI Key: VOWCDMWCICAVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and dimethylamino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. In biological systems, it may interact with cellular receptors and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C12H16Cl2N2O2

Molecular Weight

291.17 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)

InChI Key

VOWCDMWCICAVIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.